trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Brand Name: Vulcanchem
CAS No.: 1212390-64-1
VCID: VC0060174
InChI: InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m0/s1
SMILES: CC(C)N1CC(C(C1)OC)N
Molecular Formula: C8H18N2O
Molecular Weight: 158.245

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine

CAS No.: 1212390-64-1

Cat. No.: VC0060174

Molecular Formula: C8H18N2O

Molecular Weight: 158.245

* For research use only. Not for human or veterinary use.

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine - 1212390-64-1

Specification

CAS No. 1212390-64-1
Molecular Formula C8H18N2O
Molecular Weight 158.245
IUPAC Name (3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine
Standard InChI InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m0/s1
Standard InChI Key RCRIZLJMLOJTPO-YUMQZZPRSA-N
SMILES CC(C)N1CC(C(C1)OC)N

Introduction

Chemical Structure and Properties

Structural Characteristics

Trans-1-isopropyl-4-methoxy-3-pyrrolidinamine features a five-membered pyrrolidine ring with three key substituents: an isopropyl group at the N1 position, a methoxy group at the C4 position, and an amine group at the C3 position. The "trans" designation refers to the stereochemical relationship between the methoxy and amine groups, which are positioned on opposite sides of the pyrrolidine ring plane . This stereochemical configuration is critical for its biological activity and influences its three-dimensional interaction with target receptors and enzymes.

Physical and Chemical Properties

The compound exists in two main forms: as a free base and as a dihydrochloride salt. The physical and chemical properties of both forms are summarized in Table 1.

Table 1: Physical and Chemical Properties of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine

PropertyFree BaseDihydrochloride Salt
Molecular FormulaC₈H₁₈N₂OC₈H₂₀Cl₂N₂O
Molecular Weight158.245 g/mol231.16 g/mol
Physical StateSolidCrystalline solid
SolubilitySoluble in organic solventsHighly soluble in water and polar solvents
Melting PointNot reportedDecomposes at elevated temperatures
StabilityRelatively stableHygroscopic, requires anhydrous storage

The compound's solubility profile is particularly notable, with the dihydrochloride salt exhibiting enhanced water solubility compared to the free base, making it more suitable for biological assays and pharmaceutical formulations .

Chemical Identifiers

Various chemical identifiers and registry numbers are associated with trans-1-isopropyl-4-methoxy-3-pyrrolidinamine, facilitating its unambiguous identification in chemical databases and literature (Table 2).

Table 2: Chemical Identifiers for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine

Identifier TypeFree BaseDihydrochloride Salt
CAS Number1212390-64-11390654-58-6, 1825377-75-0
IUPAC Name(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride
PubChem CID4414176075530898
InChIInChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m0/s1InChI=1S/C8H18N2O.2ClH/c1-6(2)10-4-7(9)8(5-10)11-3;;/h6-8H,4-5,9H2,1-3H3;2*1H/t7-,8-;;/m0../s1
InChIKeyRCRIZLJMLOJTPO-YUMQZZPRSA-NJHOGSTYNERQTLO-FOMWZSOGSA-N
SMILESCC(C)N1CC(C(C1)OC)NCC(C)N1CC@@HN.Cl.Cl

The precise stereochemical configuration is captured in the InChI and SMILES notations, which explicitly define the (3S,4S) arrangement that is characteristic of the trans configuration in this pyrrolidine derivative .

Synthesis Methods

General Synthetic Approaches

The synthesis of trans-1-isopropyl-4-methoxy-3-pyrrolidinamine typically involves a series of controlled reactions to establish the correct stereochemistry and functionality. Several approaches have been documented in the literature, with the most common methods outlined below.

Stereoselective Synthesis

A stereoselective synthesis pathway is essential to ensure the trans configuration between the methoxy and amine groups. This approach often involves:

  • Formation of the pyrrolidine ring scaffold through cyclization reactions

  • Introduction of the isopropyl group at the N1 position via alkylation

  • Stereoselective incorporation of the methoxy and amine functionalities

  • Conversion to the dihydrochloride salt if desired

Titanium-Magnesium Catalyzed Approaches

Recent advances in synthesis methodology include titanium-magnesium catalyzed carbocyclization reactions. This approach involves the use of Ti(O-iPr)₄–EtMgBr systems for the selective formation of functionalized pyrrolidine derivatives. The reaction typically proceeds through the following steps:

  • Formation of titanium-ethylene complexes

  • Coupling of acetylene and ethylene moieties

  • Transmetallation with organozinc reagents

  • Hydrolysis or deuterolysis to furnish the pyrrolidine derivative

This method demonstrates tolerance to various heterofunctional substituents, making it particularly valuable for the synthesis of polyfunctional pyrrolidine derivatives such as trans-1-isopropyl-4-methoxy-3-pyrrolidinamine .

Chemical Reactivity

Functional Group Reactivity

The reactivity of trans-1-isopropyl-4-methoxy-3-pyrrolidinamine is primarily dictated by its three functional groups, each contributing distinct chemical behaviors:

  • Tertiary Amine (N1-isopropyl): Acts as a weak base and nucleophile, participating in alkylation and acylation reactions.

  • Primary Amine (C3): Demonstrates enhanced nucleophilicity and basicity, readily engaging in condensation reactions, amide formation, and reductive amination.

  • Methoxy Group (C4): Contributes an electron-donating effect that influences the electronic distribution within the molecule and can participate in demethylation under specific conditions.

Stability and Degradation

The stability profile of trans-1-isopropyl-4-methoxy-3-pyrrolidinamine varies depending on its salt form and environmental conditions. The dihydrochloride salt demonstrates excellent stability under ambient conditions but requires anhydrous storage due to its hygroscopic nature. Under strongly acidic or basic conditions, the compound may undergo various transformations:

  • Hydrolysis of the methoxy group in strong acidic conditions

  • Oxidation of the amine group in the presence of oxidizing agents

  • Elimination reactions affecting the pyrrolidine ring integrity under harsh thermal conditions

These stability considerations are important factors in formulation development and long-term storage strategies for research and pharmaceutical applications.

Biological Activity

Receptor Interactions

Trans-1-isopropyl-4-methoxy-3-pyrrolidinamine has demonstrated affinity for various neuroreceptor systems, with particular emphasis on glutamate receptors. Research indicates that the compound may interact with AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, potentially influencing synaptic transmission processes. The stereochemistry of the molecule plays a crucial role in these interactions, with the trans configuration providing optimal spatial arrangement for receptor binding.

Enzyme Modulation

Beyond receptor interactions, the compound has shown potential as an enzyme modulator. Preliminary studies suggest that structural analogs may function as competitive inhibitors of certain enzymes involved in cellular signaling pathways. These include enzymes that regulate cyclic nucleotide metabolism and downstream immune response modulation.

Biological TargetInteraction TypePotential EffectEvidence Level
AMPA ReceptorsModulationAltered synaptic transmissionPreliminary
Neuronal EnzymesInhibitionModified signal transductionIn vitro studies
Immune PathwaysIndirect modulationImmune response alterationStructural analog data

The stereochemical purity of the compound significantly influences its biological activity profile, with the trans-configuration being essential for optimal target interaction and efficacy.

Research Findings and Applications

Medicinal Chemistry Applications

In medicinal chemistry, trans-1-isopropyl-4-methoxy-3-pyrrolidinamine serves as a valuable scaffold for drug discovery efforts. Its distinctive stereochemistry and functional group arrangement provide a platform for structure-activity relationship studies and the development of more potent and selective derivatives. The compound's potential applications extend to:

  • Development of novel neurotherapeutics

  • Investigation of glutamate receptor pharmacology

  • Design of compounds targeting specific cellular signaling pathways

The pyrrolidine core structure, combined with the strategic positioning of the isopropyl, methoxy, and amine groups, creates opportunities for targeted molecular modifications to enhance specific pharmacological properties while maintaining the essential structural features required for biological activity.

Comparison with Similar Compounds

Structural Analogs

Trans-1-isopropyl-4-methoxy-3-pyrrolidinamine belongs to a broader family of substituted pyrrolidines, many of which share similar structural features but exhibit distinct physicochemical and biological properties. Table 4 presents a comparison of trans-1-isopropyl-4-methoxy-3-pyrrolidinamine with selected structural analogs.

Table 4: Comparison of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine with Structural Analogs

CompoundN1 SubstituentC3 SubstituentC4 SubstituentKey Differences
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamineIsopropylAmineMethoxyReference compound
trans-1-Ethyl-4-methoxy-3-pyrrolidinamineEthylAmineMethoxySmaller N1 substituent, altered lipophilicity
trans-4-Methoxy-1-methyl-3-pyrrolidinamineMethylAmineMethoxyReduced steric bulk at N1
trans-4-Ethoxy-1-methyl-3-pyrrolidinamineMethylAmineEthoxyDifferent alkoxy group, altered electronic properties

Pharmacological Comparison

From a pharmacological perspective, the biological activities of these structural analogs demonstrate both similarities and notable differences:

  • All compounds share the ability to interact with glutamatergic systems, but with varying potencies and selectivity profiles.

  • The isopropyl substituent in trans-1-isopropyl-4-methoxy-3-pyrrolidinamine confers enhanced lipophilicity compared to methyl or ethyl analogs, potentially improving blood-brain barrier penetration.

  • Modifications to the alkoxy group (methoxy vs. ethoxy) alter the electronic distribution within the molecule, influencing receptor binding characteristics.

These comparative insights highlight the importance of precise structural features in determining the pharmacological properties of pyrrolidine derivatives and guide ongoing efforts to develop optimized compounds for specific therapeutic applications.

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